An In-depth Technical Guide to 4-(Trifluoromethyl)-1-tert-butoxybenzene
An In-depth Technical Guide to 4-(Trifluoromethyl)-1-tert-butoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-1-tert-butoxybenzene, a fluorinated aromatic ether with potential applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential relevance in drug discovery based on the known roles of the trifluoromethyl and tert-butyl ether moieties. While specific biological activity and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide aims to provide a foundational understanding for researchers interested in its further investigation.
Chemical Identity and Properties
CAS Number: 16222-44-9
Molecular Formula: C₁₁H₁₃F₃O
Molecular Weight: 218.22 g/mol [1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-(Trifluoromethyl)-1-tert-butoxybenzene is presented in Table 1. The trifluoromethyl group significantly influences the compound's electronics and lipophilicity, while the tert-butoxy group adds steric bulk.
| Property | Value | Source |
| Molecular Weight | 218.22 g/mol | [1] |
| Appearance | Yellow to colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water (predicted); Soluble in common organic solvents like dichloromethane, ethyl acetate, and hexane (predicted) | |
| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [1] |
Synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene
A detailed experimental protocol for the synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene is not explicitly available in the reviewed literature. However, a plausible and widely used method for the preparation of aryl tert-butyl ethers is the Williamson ether synthesis .[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, it would entail the reaction of sodium 4-(trifluoromethyl)phenoxide with a tert-butyl halide.
Proposed Experimental Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and should be optimized for specific laboratory conditions.
dot
Caption: Proposed workflow for the synthesis of 4-(Trifluoromethyl)-1-tert-butoxybenzene.
Materials:
-
4-(Trifluoromethyl)phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-Butyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(trifluoromethyl)phenol (1.0 eq). Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-(trifluoromethyl)phenoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add tert-butyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(Trifluoromethyl)-1-tert-butoxybenzene.
Relevance in Drug Discovery and Medicinal Chemistry
While no specific biological activities or signaling pathway modulations have been reported for 4-(Trifluoromethyl)-1-tert-butoxybenzene, the structural motifs present in the molecule are of significant interest to medicinal chemists.
The Role of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a common substituent in many pharmaceuticals.[6] Its incorporation can confer several advantageous properties:
-
Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes the -CF₃ group resistant to oxidative metabolism, which can prolong the half-life of a drug.[6]
-
Enhanced Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.[6][7]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can significantly alter the pKa of nearby functional groups and influence ligand-receptor interactions.[6]
The tert-Butyl Group as a Structural Motif
The tert-butyl group is often used in drug design to introduce steric bulk, which can enhance binding selectivity and block metabolic sites. However, its high lipophilicity can sometimes lead to poor solubility and increased metabolic liability. The tert-butoxy group in the target molecule shares some of these characteristics. Researchers have explored isosteres for the tert-butyl group to fine-tune physicochemical properties.[8][9][10]
dot
References
- 1. bio-fount.com [bio-fount.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
